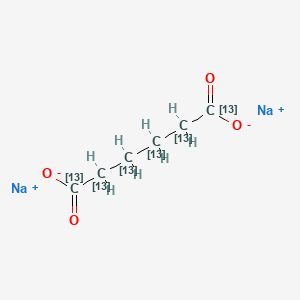
disodium;(1,2,3,4,5,6-13C6)hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium adipate is typically prepared by reacting adipic acid with sodium hydroxide. The reaction proceeds as follows:
C6H10O4 (adipic acid) + 2 NaOH → Na2C6H8O4 (disodium adipate) + 2 H2O
This reaction is carried out under controlled conditions to ensure complete neutralization of adipic acid .
Industrial Production Methods
In industrial settings, the production of disodium adipate involves large-scale neutralization of adipic acid with sodium hydroxide. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and mixing rates .
Chemical Reactions Analysis
Types of Reactions
Disodium adipate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Under specific conditions, it can be reduced to form other compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of disodium adipate can yield different carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Disodium adipate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It serves as a metabolic tracer in studies involving metabolic pathways and processes.
Medicine: It is used in the formulation of pharmaceuticals and as a buffering agent in medical preparations.
Industry: It is employed in the production of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of disodium adipate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. The molecular targets and pathways involved include interactions with hydrogen ions (H+) and hydroxide ions (OH-) in solution .
Comparison with Similar Compounds
Similar Compounds
Sodium succinate: Another sodium salt of a dicarboxylic acid, used similarly as a buffering agent.
Sodium citrate: A sodium salt of citric acid, commonly used in food and pharmaceutical industries.
Sodium tartrate: A sodium salt of tartaric acid, used in various industrial applications.
Uniqueness
Disodium adipate is unique in its specific buffering capacity and its role in the production of certain polymers and resins. Its isotopic labeling (13C6) makes it particularly valuable in metabolic studies and tracer experiments .
Properties
Molecular Formula |
C6H8Na2O4 |
|---|---|
Molecular Weight |
196.06 g/mol |
IUPAC Name |
disodium;(1,2,3,4,5,6-13C6)hexanedioate |
InChI |
InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1,6+1;; |
InChI Key |
KYKFCSHPTAVNJD-MABOOHTNSA-L |
Isomeric SMILES |
[13CH2]([13CH2][13CH2][13C](=O)[O-])[13CH2][13C](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


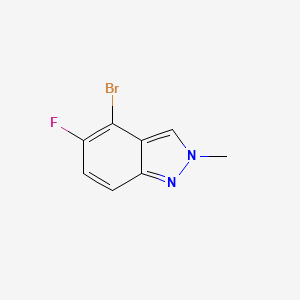
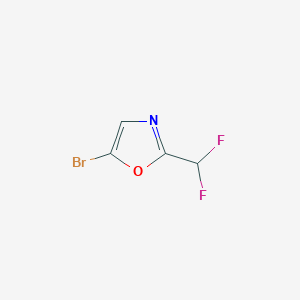
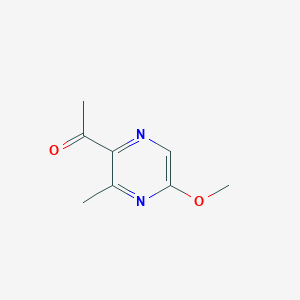

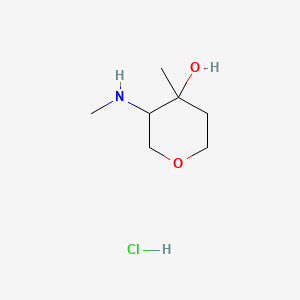
![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)
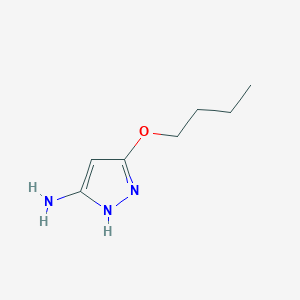

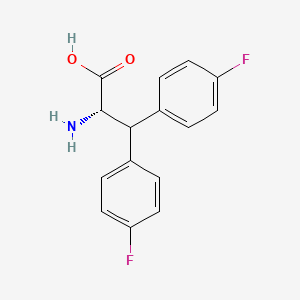

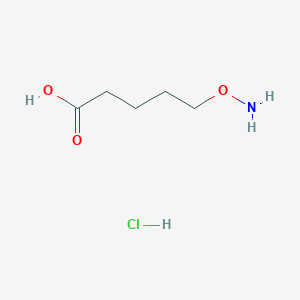
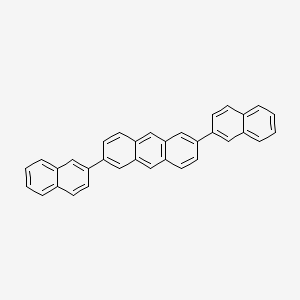

![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)
